molecular formula C19H14N4O3S B2399825 7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol CAS No. 315240-21-2

7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol

Cat. No. B2399825
CAS RN: 315240-21-2
M. Wt: 378.41
InChI Key: SBJMCERUBAHADF-UHFFFAOYSA-N
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Description

“7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol” is a synthetic compound with several potential applications in scientific experiments and industry. It has a molecular formula of C19H14N4O3S and a molecular weight of 378.41 . The compound is related to the thiazole ring, which has been the subject of extensive research due to its diverse biological activities .


Synthesis Analysis

A simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives using a one-pot C–C and C–N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antibacterial and Antifungal Agents

  • Inhibition of Gram-negative Pathogens : Derivatives of 8-hydroxyquinoline, sharing a similar chemical framework, have been identified as antibacterial agents targeting intra- and extracellular Gram-negative pathogens, including Yersinia pseudotuberculosis and Chlamydia trachomatis. These compounds have been studied for their structure-activity relationships in inhibiting type III secretion systems, essential for the pathogenicity of these bacteria (Enquist et al., 2012).

Antimalarial Activity

  • Tebuquine Analogues : Similar compounds, specifically 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, have been synthesized and evaluated for their antimalarial activity. These compounds have shown promising results against Plasmodium berghei in mice and demonstrated potential for extended protection against infection following oral administration (Werbel et al., 1986).

Antifungal and Antiviral Applications

  • Thiadiazole Derivatives : Certain thiadiazole derivatives synthesized from reactions involving 8-hydroxyquinoline have exhibited excellent antifungal activity and inhibition of tobacco mosaic virus (TMV), indicating their potential for agricultural applications (Wang et al., 2011).

Neuraminidase Inhibitors

  • Influenza Virus Inhibition : A series of novel compounds similar in structure to 7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol have been designed and evaluated for their ability to inhibit neuraminidase of the influenza H1N1 virus, showing moderate activity. These findings indicate potential therapeutic applications against influenza (Yilin et al., 2016).

Corrosion Inhibition

  • Protection of Mild Steel : Quinoline derivatives have been studied for their effectiveness as corrosion inhibitors on mild steel in phosphoric acid media, showing good inhibition efficiency. This research highlights the potential industrial applications of such compounds in protecting metal surfaces from corrosion (Dkhireche et al., 2020).

properties

IUPAC Name

7-[(3-nitrophenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c24-18-15(7-6-12-4-2-8-20-17(12)18)16(22-19-21-9-10-27-19)13-3-1-5-14(11-13)23(25)26/h1-11,16,24H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJMCERUBAHADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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